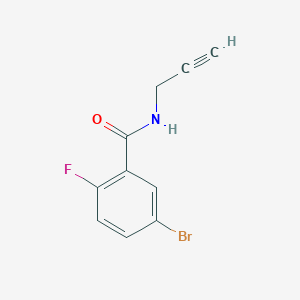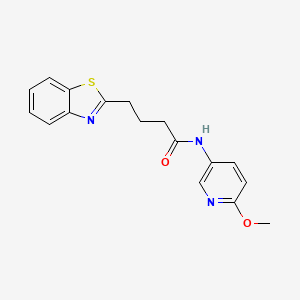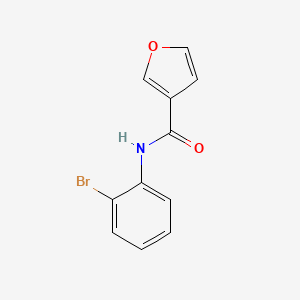
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine, also known as PTQ, is a novel compound that has gained significant attention in the scientific community for its potential applications in various fields. PTQ is a synthetic compound that belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine involves the inhibition of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to inhibit the activity of various tyrosine kinases such as EGFR, HER2, and VEGFR. The inhibition of these enzymes leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to exhibit various biochemical and physiological effects. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to inhibit the activity of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its potent inhibitory activity against various enzymes such as tyrosine kinases, which makes it a valuable tool in the study of cancer biology. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine also exhibits fluorescence properties, which makes it a useful probe for the detection of metal ions. The limitations of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. One direction is to further optimize the synthesis method of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine to obtain a higher yield and purity of the compound. Another direction is to study the potential applications of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in other fields such as material science and environmental science. Furthermore, the potential use of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a therapeutic agent for the treatment of cancer should be further explored. Finally, the development of new derivatives of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with improved properties should be pursued.
Méthodes De Synthèse
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be synthesized by a multistep process involving the reaction of 2-aminopyridine with 2-bromo-1-(thiophen-2-yl)ethanone to form an intermediate compound. The intermediate compound is then reacted with 2-chloroquinazoline to yield 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. The synthesis of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been optimized to obtain a high yield and purity of the compound. The purity of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be confirmed by various analytical techniques such as HPLC, NMR, and MS.
Applications De Recherche Scientifique
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGUWAPDVMPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)





![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)

![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)